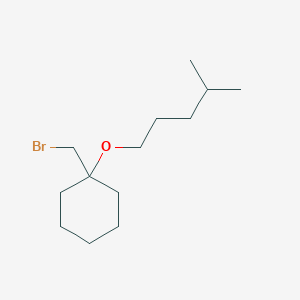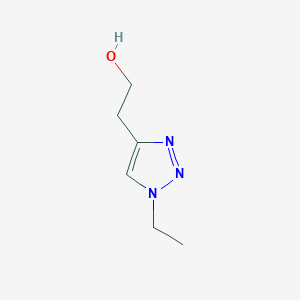
2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst, resulting in the formation of the triazole ring.
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow processes to enhance efficiency and scalability . These methods are designed to be environmentally benign and highly selective, ensuring the production of high-purity compounds.
化学反応の分析
Types of Reactions: 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The triazole ring is particularly reactive, allowing for the formation of a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under basic conditions .
Major Products: The major products formed from these reactions include various substituted triazoles and pyrazoles, which have significant pharmacological and industrial applications .
科学的研究の応用
2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, triazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents . The compound is also used in materials science for the development of new polymers and coatings .
作用機序
The mechanism of action of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
類似化合物との比較
Similar Compounds: Similar compounds to 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol include other 1,2,3-triazole derivatives, such as 2-(1-Propyl-1h-1,2,3-triazol-4-yl)ethan-1-ol and 2-(1-Butyl-1h-1,2,3-triazol-4-yl)ethan-1-ol .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties. The ethyl group at the 1-position of the triazole ring can affect the compound’s solubility and interaction with biological targets, making it distinct from other triazole derivatives .
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-(1-ethyltriazol-4-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-2-9-5-6(3-4-10)7-8-9/h5,10H,2-4H2,1H3 |
InChIキー |
TVQGSKUHIRTCDJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


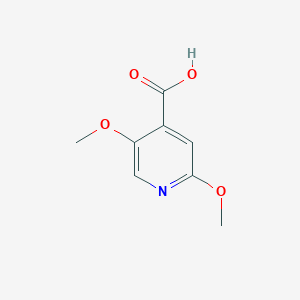
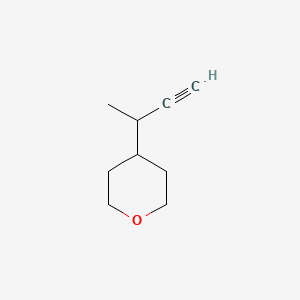
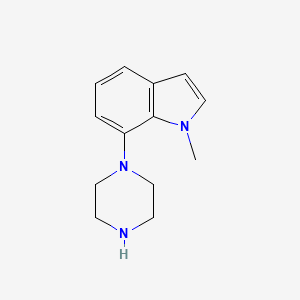
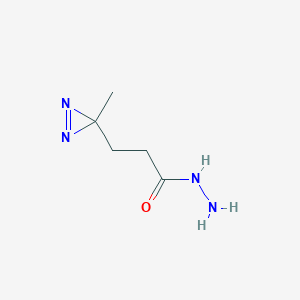
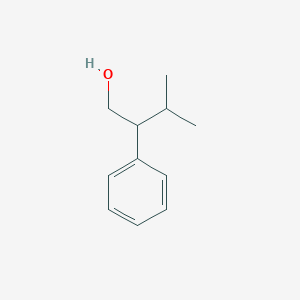
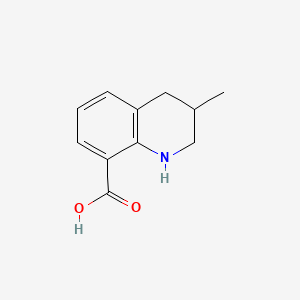
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
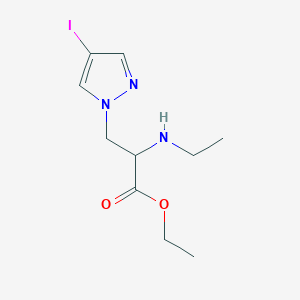
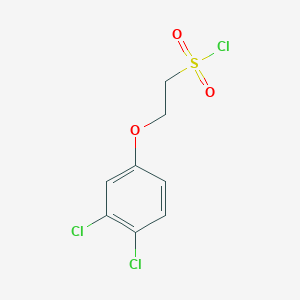
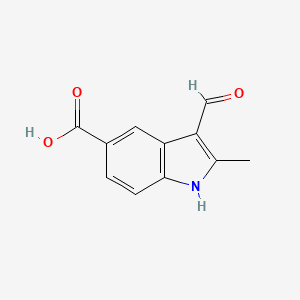
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
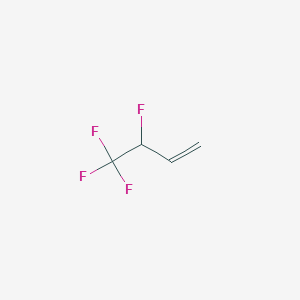
![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)
